2-Bromo-6-fluorobenzenesulphonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTODIZFNGWAEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-59-0 | |
| Record name | 2-bromo-6-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2 Bromo 6 Fluorobenzenesulphonyl Chloride
Advanced Approaches for the Regioselective Synthesis of 2-Bromo-6-fluorobenzenesulphonyl chloride
The regioselective synthesis of polysubstituted benzene (B151609) rings is a fundamental challenge in organic chemistry. For a molecule such as this compound, the synthetic strategy must overcome the challenge of directing the incoming substituents to the correct positions, especially when multiple directing groups are present on the aromatic ring.
Development of Convergent and Divergent Synthetic Pathways to Halogenated Benzenes
The synthesis of complex molecules like this compound can be approached through either convergent or divergent synthetic pathways.
In contrast, a divergent synthesis begins with a common precursor that is sequentially modified to introduce the desired functional groups. This linear approach can be less efficient for complex targets due to the cumulative loss of yield at each step. However, it can be advantageous for creating a library of related compounds from a single starting material. For this compound, a divergent synthesis would likely start with a simple, appropriately substituted benzene derivative, followed by a series of reactions to introduce the bromo, fluoro, and sulphonyl chloride moieties in a stepwise manner.
Precursor Architectures for Bromo-Fluoro-Benzenesulfonyl Chloride Formation
The successful synthesis of this compound is highly dependent on the choice of the starting material, or precursor architecture. Two principal strategies are considered based on the final key bond-forming reaction: the formation of the carbon-sulfur bond (sulfonylation) on a pre-existing polyhalogenated aromatic substrate, or the introduction of one or both halogens onto a sulfonyl chloride precursor.
This approach would involve starting with a benzenesulphonyl chloride derivative that already contains either a bromo or a fluoro substituent and then introducing the second halogen. For example, one could envision the bromination of 2-fluorobenzenesulphonyl chloride or the fluorination of 2-bromobenzenesulphonyl chloride. However, these approaches are complicated by the directing effects of the existing substituents. Both the fluoro and bromo groups, along with the sulphonyl chloride group, will influence the position of the incoming halogen.
Halogens are known to be ortho, para-directing, yet deactivating groups in electrophilic aromatic substitution reactions. pitt.edupressbooks.pub The sulphonyl chloride group is a strongly deactivating and meta-directing group. pitt.edu The interplay of these directing effects can lead to a mixture of isomers, making the regioselective synthesis of the desired 2-bromo-6-fluoro isomer challenging. For instance, in the bromination of 2-fluorobenzenesulphonyl chloride, the fluorine atom would direct the incoming bromine to the positions ortho and para to it (positions 3 and 5), while the sulphonyl chloride group would direct it to the meta position (positions 3 and 5). This would not yield the desired 2,6-disubstituted product.
A more regioselective and therefore more common approach is the sulfonylation of a pre-halogenated aromatic substrate where the bromo and fluoro substituents are already in the desired 1,3-relationship. The two most plausible precursor architectures for this strategy are 1-bromo-3-fluorobenzene (B1666201) and 2-bromo-6-fluoroaniline (B133542).
From 1-Bromo-3-fluorobenzene:
The direct introduction of a sulphonyl chloride group onto 1-bromo-3-fluorobenzene can be achieved through chlorosulfonation, an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). The regiochemical outcome of this reaction is dictated by the directing effects of the existing bromo and fluoro substituents. Both halogens are ortho, para-directors. pitt.edupressbooks.pub Therefore, the incoming electrophile (the -SO₂Cl group) will be directed to the positions ortho and para to both the fluorine and bromine atoms. In 1-bromo-3-fluorobenzene, these positions are C2, C4, and C6.
Position 2: Ortho to bromine and ortho to fluorine.
Position 4: Para to bromine and ortho to fluorine.
Position 6: Ortho to bromine and para to fluorine.
Due to the formation of multiple isomers, this route may require challenging purification steps to isolate the desired this compound.
From 2-Bromo-6-fluoroaniline:
A more promising and highly regioselective route involves the use of 2-bromo-6-fluoroaniline as the precursor. This approach utilizes the Sandmeyer reaction, a versatile method for the conversion of an amino group on an aromatic ring into a wide range of functional groups, including a sulphonyl chloride. wikipedia.org The synthesis involves two main steps:
Diazotization: The amino group of 2-bromo-6-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) at low temperatures (typically 0-5 °C). google.com
Sulfonyl Chlorination (Sandmeyer-type reaction): The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. wikipedia.orggoogle.com This reaction replaces the diazonium group with a sulphonyl chloride group, yielding the desired this compound.
This method is advantageous because the substitution pattern is pre-determined by the structure of the aniline (B41778) precursor, thus avoiding the formation of regioisomers. A Chinese patent describes a similar process for the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline, which involves the formation of a stable intermediate ferric chloride or zinc chloride diazonium salt before the sulfonyl chlorination step. google.com This suggests that a similar strategy could be employed for 2-bromo-6-fluoroaniline to improve the handling and reactivity of the diazonium salt intermediate.
Catalysis and Reaction Condition Optimization in this compound Synthesis
The efficiency and selectivity of the synthesis of this compound are critically dependent on the choice of catalysts and the optimization of reaction conditions such as solvent and temperature.
Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency
The choice of solvent and the temperature profile are crucial parameters that can significantly impact the yield, purity, and reaction time of the synthesis.
In the chlorosulfonation of 1-bromo-3-fluorobenzene , the reaction is typically carried out using an excess of chlorosulfonic acid, which can also serve as the solvent. However, to control the reactivity and improve selectivity, an inert co-solvent may be used. The temperature must be carefully controlled, as higher temperatures can lead to the formation of undesired by-products, including diaryl sulfones.
For the Sandmeyer-type reaction starting from 2-bromo-6-fluoroaniline , the diazotization step is invariably carried out in an aqueous acidic medium at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. google.com The subsequent sulfonyl chlorination step is often performed in a non-aqueous solvent to prevent hydrolysis of the product. Acetic acid is a common solvent for this reaction, as it can dissolve the diazonium salt and the sulfur dioxide. The temperature for this step is also typically kept low to moderate to control the decomposition of the diazonium salt and minimize side reactions. A patent for the synthesis of 2-bromobenzenesulfonyl chloride specifies cooling the reaction mixture to -5 to 0 °C for the diazotization and maintaining a temperature of 0-5 °C during the formation of the intermediate diazonium salt complex. google.com
The table below summarizes the key reaction parameters for the two primary synthetic routes.
| Synthetic Route | Precursor | Key Reagents | Catalyst | Typical Solvents | Temperature Profile |
|---|---|---|---|---|---|
| Chlorosulfonation | 1-Bromo-3-fluorobenzene | Chlorosulfonic acid (ClSO₃H) | None (reagent is the catalyst) | Excess ClSO₃H, inert co-solvents | Low to moderate, carefully controlled |
| Diazotization and Sandmeyer-type Reaction | 2-Bromo-6-fluoroaniline | 1. NaNO₂, HCl 2. SO₂, CuCl | Copper(I) chloride (CuCl) | 1. Aqueous acid 2. Acetic acid | 1. 0-5 °C 2. Low to moderate |
Application of Catalytic Systems for Enhanced Selectivity and Yield
The critical step where catalytic systems play a pivotal role is the conversion of the intermediate diazonium salt into the final sulfonyl chloride product. This transformation is effectively catalyzed by copper salts, which are instrumental in directing the reaction towards the desired product while minimizing the formation of unwanted byproducts.
Detailed Research Findings
The synthesis commences with the diazotization of 2-bromo-6-fluoroaniline. This is typically carried out in an acidic medium, such as hydrochloric acid, with the addition of sodium nitrite at a reduced temperature (0–5 °C) to form the corresponding diazonium salt. The stability of this intermediate is crucial for the success of the subsequent step.
Following the formation of the diazonium salt, the reaction mixture is treated with a source of sulfur dioxide, often in a solvent like acetic acid, in the presence of a copper catalyst. A Chinese patent (CN117551005A) describes a general method for the synthesis of 2-bromobenzenesulfonyl chloride and its derivatives, which is applicable here. This patent specifies the use of cuprous chloride (CuCl) or cupric chloride (CuCl₂) as effective catalysts for the sulfonyl chlorination step.
The catalytic mechanism is believed to proceed via a single electron transfer (SET) from the copper(I) species to the diazonium salt. This transfer initiates the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with sulfur dioxide, and subsequent steps involving the chloride ion and the copper catalyst lead to the formation of this compound and the regeneration of the active catalytic species.
The application of a copper catalyst is paramount for achieving high selectivity and yield. In the absence of a catalyst, diazonium salts can undergo a variety of decomposition pathways, leading to the formation of significant amounts of byproducts such as phenols (from reaction with water) and other substitution products. The catalyst provides a lower energy pathway for the desired sulfonyl chlorination, thereby outcompeting these side reactions.
While specific, detailed research findings with quantitative data exclusively for the catalytic synthesis of this compound are not extensively reported in publicly available literature, the established principles of the Sandmeyer reaction provide a solid framework for understanding the role of the catalyst. The following interactive data table summarizes the key components and conditions of a typical catalytic system for this synthesis, based on the general methodologies described.
Table 1: Key Parameters in the Catalytic Synthesis of this compound
| Parameter | Description | Typical Conditions | Role in Enhancing Selectivity and Yield |
|---|---|---|---|
| Precursor | The starting aromatic amine. | 2-Bromo-6-fluoroaniline | Provides the core structure of the final product. |
| Diazotizing Agent | Reagent to convert the amine to a diazonium salt. | Sodium Nitrite (NaNO₂) in Hydrochloric Acid (HCl) | Efficiently generates the reactive diazonium salt intermediate. |
| Catalyst | A transition metal salt that facilitates the reaction. | Cuprous Chloride (CuCl) or Cupric Chloride (CuCl₂) | Promotes the selective formation of the sulfonyl chloride over side products through a catalytic cycle. |
| Sulfonylating Agent | Source of the sulfonyl chloride group. | Sulfur Dioxide (SO₂) in a suitable solvent (e.g., acetic acid) | Reacts with the aryl radical intermediate to form the sulfonyl chloride moiety. |
| Reaction Temperature | Controlled temperature for each step. | 0-5 °C for diazotization; Room temperature to mild heating for sulfonyl chlorination. | Low temperature stabilizes the diazonium salt; controlled temperature in the catalytic step optimizes the reaction rate and selectivity. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluorobenzenesulphonyl Chloride
Electrophilic Transformations at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 2-bromo-6-fluorobenzenesulphonyl chloride is in a high oxidation state and is bonded to three electronegative atoms (two oxygen atoms and one chlorine atom). This configuration renders the sulfur atom highly electron-deficient and, therefore, a strong electrophile. Consequently, the dominant reactions at this site are nucleophilic substitution, where the chloride ion acts as a good leaving group.
Nucleophilic Substitution Reactions with Heteroatom Nucleophiles
The electrophilic sulfur center of this compound readily reacts with a variety of heteroatom nucleophiles, including nitrogen, oxygen, and sulfur-based compounds. These reactions proceed via a nucleophilic substitution mechanism, typically analogous to an Sₙ2 pathway, leading to the formation of a diverse range of sulfonamide, sulfonate ester, and thiosulfonate derivatives.
The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-substituted 2-bromo-6-fluorobenzenesulfonamides. This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. ncert.nic.inwikipedia.org The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The general reaction can be summarized as:
With Primary Amines: R-NH₂ + C₆H₃(Br)(F)SO₂Cl → C₆H₃(Br)(F)SO₂NH-R + HCl
With Secondary Amines: R₂NH + C₆H₃(Br)(F)SO₂Cl → C₆H₃(Br)(F)SO₂NR₂ + HCl
The steric hindrance from the ortho-bromo and -fluoro substituents can influence the rate of this reaction, particularly with bulky amines. rsc.org While specific yield data for a wide range of amines with this compound is not extensively tabulated in readily available literature, the synthesis of related structures is documented. For instance, the synthesis of 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines demonstrates the feasibility of such nucleophilic substitution on a sterically hindered ring. georgiasouthern.edu The successful formation of various sulfonamides is a cornerstone of medicinal chemistry, where the sulfonamide moiety is a key pharmacophore. ucl.ac.uk
| Amine Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Primary Aliphatic Amine (e.g., Methylamine) | N-alkyl-2-bromo-6-fluorobenzenesulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |
| Secondary Aliphatic Amine (e.g., Diethylamine) | N,N-dialkyl-2-bromo-6-fluorobenzenesulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |
| Primary Aromatic Amine (e.g., Aniline) | N-aryl-2-bromo-6-fluorobenzenesulfonamide | Inert solvent, Base, Potentially elevated temperature due to lower nucleophilicity |
Analogous to amidation, this compound undergoes esterification with alcohols and phenols to yield the corresponding sulfonate esters. The oxygen atom of the hydroxyl group serves as the nucleophile. These reactions are also typically carried out in the presence of a base to scavenge the generated HCl.
The general reaction is:
With Alcohols/Phenols: R-OH + C₆H₃(Br)(F)SO₂Cl → C₆H₃(Br)(F)SO₂O-R + HCl
Phenols, being more acidic than alcohols, form phenoxide ions in the presence of a base, which are excellent nucleophiles. The reaction with phenols is generally efficient. libretexts.org Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. The steric crowding around the sulfonyl chloride group due to the ortho substituents can affect the reaction kinetics, potentially requiring more forcing conditions for hindered alcohols.
| Alcohol/Phenol Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|
| Primary Alcohol (e.g., Methanol) | Methyl 2-bromo-6-fluorobenzenesulfonate | Inert solvent, Base (e.g., Pyridine), 0°C to Room Temperature |
| Secondary Alcohol (e.g., Isopropanol) | Isopropyl 2-bromo-6-fluorobenzenesulfonate | Inert solvent, Base, May require slightly elevated temperatures |
| Phenol | Phenyl 2-bromo-6-fluorobenzenesulfonate | Inert solvent, Stronger base (e.g., NaOH, K₂CO₃) to form phenoxide |
Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles and react readily with sulfonyl chlorides to form thiosulfonates. The sulfur atom of the thiol or thiolate attacks the electrophilic sulfur of the this compound.
The general reaction is:
With Thiols/Thiolates: R-SH + C₆H₃(Br)(F)SO₂Cl → C₆H₃(Br)(F)SO₂S-R + HCl
These reactions are often rapid and efficient. Thiosulfonates are of interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.
Hydrolysis Kinetics and Subsequent Sulfonic Acid Derivatization
This compound, like other sulfonyl chlorides, is susceptible to hydrolysis, reacting with water to form the corresponding 2-bromo-6-fluorobenzenesulfonic acid and HCl.
Reaction: C₆H₃(Br)(F)SO₂Cl + H₂O → C₆H₃(Br)(F)SO₃H + HCl
The hydrolysis of aromatic sulfonyl chlorides can proceed through both a neutral (solvolysis) and an alkaline-catalyzed pathway. Kinetic studies on various substituted benzenesulfonyl chlorides indicate that these reactions generally follow an Sₙ2-type mechanism. For neutral hydrolysis, bond-making and bond-breaking are considered comparable in the transition state, while for alkaline hydrolysis, bond-formation is the predominant feature. rsc.org
Aromatic Ring Reactivity: Electronic and Steric Effects of Halogen Substitution
The reactivity of the aromatic ring in this compound towards further substitution, such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SₙAr), is profoundly influenced by the three substituents already present: the sulfonyl chloride group, the bromine atom, and the fluorine atom.
In the case of this compound:
Inductive Effect (-I): Both fluorine and bromine are highly electronegative and withdraw electron density from the ring inductively, deactivating it towards electrophilic attack. The sulfonyl chloride group also has a very strong inductive and resonance electron-withdrawing effect.
Resonance Effect (+R): Both fluorine and bromine have lone pairs of electrons that can be donated to the ring via resonance, which would direct incoming electrophiles to the positions ortho and para to them.
Steric Hindrance: The presence of two bulky substituents (Br and SO₂Cl) and a smaller F atom in the 1, 2, and 6 positions creates significant steric hindrance. Any incoming group would face considerable steric repulsion, particularly at the positions ortho to the existing substituents.
Given the combined deactivating effects and steric hindrance, electrophilic aromatic substitution on the this compound ring would be extremely difficult and require harsh reaction conditions. The most likely, though still unfavorable, positions for substitution would be C4 (para to fluorine) and C5 (meta to sulfonyl chloride and para to bromine), with the precise outcome depending on the specific electrophile and reaction conditions.
Conversely, the strong electron-withdrawing nature of the sulfonyl chloride group, along with the inductive effects of the halogens, makes the aromatic ring electron-deficient. This could potentially make the compound a substrate for nucleophilic aromatic substitution (SₙAr), especially if a good leaving group is present on the ring (which is already the case with the bromo and fluoro substituents). nih.govlibretexts.org SₙAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, the sulfonyl chloride group is ortho to both the bromine and fluorine atoms, potentially activating them for nucleophilic displacement, though such reactions would still likely require forcing conditions.
| Substituent | Position | Electronic Effect | Directing Effect (for EAS) | Steric Impact |
|---|---|---|---|---|
| -SO₂Cl | 1 | Strongly deactivating (-I, -R) | Meta | High |
| -Br | 2 | Deactivating (-I > +R) | Ortho, Para | High |
| -F | 6 | Deactivating (-I > +R) | Ortho, Para | Moderate |
Directing Group Effects in Electrophilic Aromatic Substitution Reactions of this compound
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the substituents already present. uomustansiriyah.edu.iq In this compound, the directing effects of the bromo, fluoro, and sulphonyl chloride groups are in opposition, leading to complex reactivity.
Substituent Analysis :
Halogens (Bromo- and Fluoro-) : Halogens are deactivating groups due to their inductive electron withdrawal, which makes the aromatic ring less nucleophilic compared to benzene. uomustansiriyah.edu.iq However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (the arenium ion) when the electrophile adds to the ortho or para positions. youtube.comyoutube.com
Sulphonyl Chloride (-SO₂Cl) : The sulphonyl chloride group is a powerful electron-withdrawing group, both by induction and resonance. This makes it a strong deactivating group and a meta-director. uomustansiriyah.edu.iq
Predicted Regioselectivity : The combined influence of these groups on the regioselectivity of an EAS reaction is summarized below. The positions on the ring are numbered starting from the carbon bearing the sulphonyl chloride group as C1, the bromo-substituted carbon as C2, and the fluoro-substituted carbon as C6. The available positions for substitution are C3, C4, and C5.
The bromo group directs ortho (C3) and para (C5).
The fluoro group directs ortho (C5) and para (C3).
The sulphonyl chloride group directs meta (C4).
The powerful deactivating nature of the -SO₂Cl group significantly reduces the ring's reactivity towards electrophiles. However, should a reaction occur, the substitution pattern will be a result of the competing directing effects. The strong meta-directing and deactivating effect of the sulphonyl chloride group would likely favor substitution at the C4 position, which is also sterically accessible. The ortho, para-directing effects of the halogens would direct towards C3 and C5, but these positions are ortho to strongly deactivating groups, which is generally disfavored.
| Substituent | Electronic Effect | Directing Preference | Positions Directed To |
|---|---|---|---|
| -Br (at C2) | Deactivating, Inductive Withdrawing, Resonance Donating | Ortho, Para | C3, C5 |
| -F (at C6) | Deactivating, Inductive Withdrawing, Resonance Donating | Ortho, Para | C3, C5 |
| -SO₂Cl (at C1) | Strongly Deactivating, Inductive & Resonance Withdrawing | Meta | C4 |
Exploration of Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, the SNAr mechanism is favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The structure of this compound is well-suited for SNAr reactions. The potent electron-withdrawing sulphonyl chloride group, positioned ortho to both halogens, strongly activates the ring for nucleophilic attack. libretexts.org This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pub
Leaving Group Potential : Both bromine and fluorine can act as leaving groups. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. Due to fluorine's high electronegativity, the carbon atom it is attached to (C6) is more electrophilic and thus more susceptible to nucleophilic attack. Consequently, fluorine is often a better leaving group than bromine in SNAr reactions, a reversal of the trend seen in aliphatic SN2 reactions. nih.gov Therefore, nucleophilic attack is most likely to occur at the C6 position, leading to the displacement of the fluoride (B91410) ion.
| Factor | Influence on this compound | Predicted Outcome |
|---|---|---|
| Electron-Withdrawing Group | The -SO₂Cl group is strongly activating. | Facilitates SNAr by stabilizing the Meisenheimer complex. |
| Position of Leaving Group | Both halogens are ortho to the activating -SO₂Cl group. | Both positions (C2 and C6) are activated for nucleophilic attack. |
| Nature of Leaving Group | Fluorine is generally a better leaving group than bromine in SNAr. | Substitution is favored at the C-F bond over the C-Br bond. |
Metal-Catalyzed Cross-Coupling Chemistry Utilizing the Aryl Bromide Linkage
The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive in the oxidative addition step of these catalytic cycles than the more robust C-F bond. thieme-connect.de
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid) with an organohalide. libretexts.orgwikipedia.org this compound would be expected to react with various aryl or vinyl boronic acids at the C-Br position to form biaryl or styrene (B11656) derivatives, respectively. youtube.com
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org These reagents are generally more reactive than their organoboron counterparts, sometimes allowing for milder reaction conditions. The reaction with this compound would selectively form a new C-C bond at the C2 position. nrochemistry.com
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comwikipedia.org The coupling of this compound would yield an arylethyne derivative. organic-chemistry.org
| Reaction Name | Organometallic Reagent | Bond Formed | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl, Aryl-Vinyl | Substituted 2-aryl-6-fluorobenzenesulphonyl chloride |
| Negishi | R-ZnX | Aryl-Alkyl, Aryl-Aryl, etc. | Substituted 2-organo-6-fluorobenzenesulphonyl chloride |
| Sonogashira | R-C≡C-H | Aryl-Alkynyl | 2-(Alkynyl)-6-fluorobenzenesulphonyl chloride |
Ligand Design and Catalyst Optimization for Carbon-Carbon Bond Formation
The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, particularly in the crucial oxidative addition and reductive elimination steps. nih.gov For a substrate like this compound, which is sterically hindered and electronically deactivated by the sulphonyl chloride group, careful catalyst selection is essential.
Ligand Characteristics : Electron-rich and bulky phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of aryl bromides. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphine ligands (e.g., XPhos, SPhos) have proven effective in challenging coupling reactions by promoting the formation of the active, low-coordinate Pd(0) species and accelerating the reductive elimination step.
Catalyst Optimization : Optimizing a cross-coupling reaction would involve screening various combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane, DMF). The goal is to maximize the yield of the desired product while minimizing side reactions, such as debromination or homocoupling of the starting materials.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanism is key to optimizing reaction conditions and expanding the scope of a transformation.
Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
The progress of the reactions involving this compound can be monitored using various spectroscopic and chromatographic techniques.
Reaction Monitoring : Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely used to track the consumption of starting materials and the formation of products over time. This data is crucial for determining reaction kinetics and identifying the optimal reaction time.
Intermediate Detection : While catalytic intermediates in palladium cross-coupling cycles are often short-lived and present in low concentrations, specialized techniques can provide insight into their structure and role.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly useful for studying reactions involving phosphine ligands, as it can provide information about the coordination of the ligand to the palladium center throughout the catalytic cycle. ¹H and ¹⁹F NMR can be used to monitor the changes in the aromatic substrate itself.
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle, providing direct evidence for proposed mechanistic pathways.
By combining these analytical methods, a detailed picture of the reaction mechanism can be constructed, enabling the rational design of more efficient and selective synthetic methods.
Computational Approaches to Reaction Pathway Analysis
Information not available in the public domain.
Applications of 2 Bromo 6 Fluorobenzenesulphonyl Chloride in Advanced Chemical Disciplines
Strategic Building Block in Complex Molecule Synthesis
2-Bromo-6-fluorobenzenesulphonyl chloride serves as a versatile building block in the synthesis of complex organic molecules due to its distinct trifunctionality. The presence of a reactive sulfonyl chloride group, alongside bromo and fluoro substituents on the aromatic ring, allows for a stepwise and regioselective introduction of various functionalities. This strategic positioning of reactive sites makes it a valuable precursor in the construction of intricate molecular architectures. The sulfonyl chloride group can readily react with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides, sulfonates, and sulfonic acid esters, respectively. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.
Construction of Pharmacologically Relevant Scaffolds
The unique structural features of this compound make it a valuable starting material for the synthesis of pharmacologically relevant scaffolds. The "2-bromo-6-fluoro" substitution pattern is found in various bioactive molecules. For instance, 2-bromo-6-fluoroaniline (B133542) is a key intermediate in the synthesis of Letermovir, a CMV DNA terminase complex inhibitor used for preventing Cytomegalovirus (CMV) infections in transplant recipients. google.com While the direct use of this compound in the synthesis of Letermovir is not explicitly detailed, its potential as a precursor to 2-bromo-6-fluoroaniline or other related pharmacophores is significant. The sulfonyl chloride moiety can be converted to a sulfonamide, a common functional group in many drugs, or it can be used to introduce the 2-bromo-6-fluorophenylsulfonyl group into a target molecule, which can modulate its biological activity.
The following table outlines the key reactive sites of this compound and their potential applications in the synthesis of pharmacological scaffolds.
| Functional Group | Type of Reaction | Potential Application in Pharmacological Synthesis |
| Sulfonyl chloride | Nucleophilic substitution | Formation of sulfonamides, sulfonates, and sulfonic acid esters |
| Bromine | Cross-coupling reactions | Introduction of aryl, alkyl, and alkynyl groups |
| Fluorine | Nucleophilic aromatic substitution | Modification of electronic properties and potential for late-stage functionalization |
Design and Synthesis of Agrochemical Target Molecules
In the field of agrochemicals, 2-bromobenzenesulfonyl chloride and its derivatives are recognized as important intermediates. google.com The high reactivity of the sulfonyl chloride group allows for its incorporation into a variety of molecular frameworks to generate novel pesticides. google.com By extension, this compound is a promising candidate for the development of new agrochemical target molecules. The presence of both bromine and fluorine atoms can enhance the lipophilicity and metabolic stability of the resulting compounds, which are desirable properties for pesticides. The 2-bromo-6-fluorophenylsulfonyl moiety can be introduced into potential herbicidal or fungicidal scaffolds to explore new structure-activity relationships.
Contribution to Novel Materials Development
The development of novel materials with tailored properties is a cornerstone of modern technology. The unique combination of functional groups in this compound makes it an intriguing building block for the synthesis of advanced materials.
Precursor for Functional Polymers and Organic Electronic Materials
While direct polymerization of this compound is not a common application, its derivatives can serve as monomers for the synthesis of functional polymers. The bromo and fluoro substituents can impart specific properties, such as thermal stability, flame retardancy, and altered electronic characteristics, to the resulting polymer. For example, the bromine atom can be a site for post-polymerization modification through cross-coupling reactions, allowing for the fine-tuning of the polymer's properties. In the realm of organic electronics, halogenated aromatic compounds are frequently used as building blocks for the synthesis of organic semiconductors. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which is beneficial for n-type organic field-effect transistors (OFETs) and electron-transporting materials in organic light-emitting diodes (OLEDs). The 2-bromo-6-fluorophenylsulfonyl group could be incorporated into conjugated polymer backbones or as pendant groups to modulate the electronic and morphological properties of these materials.
Application in Supramolecular Chemistry and Nanostructure Fabrication
The functional groups of this compound can participate in various non-covalent interactions, making its derivatives suitable for applications in supramolecular chemistry and the fabrication of nanostructures. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. The halogen atoms, particularly bromine, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used for the rational design of crystal structures and supramolecular assemblies. These interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures, such as nanotubes, nanowires, and vesicles.
Role in Chemical Probe and Library Synthesis
Chemical probes are small molecules used to study biological systems, while chemical libraries are large collections of compounds used in high-throughput screening to identify new drug leads. The reactivity of the sulfonyl chloride group in this compound makes it an excellent electrophile for the synthesis of chemical probes and for the construction of compound libraries. It can be readily reacted with a diverse range of nucleophiles in a parallel synthesis format to generate a large number of distinct sulfonamide and sulfonate derivatives. nih.gov This approach allows for the rapid exploration of chemical space around a particular pharmacophore. The bromo and fluoro substituents provide additional points of diversity that can be further functionalized to create even more complex and diverse libraries.
The following table summarizes the potential applications of this compound in the synthesis of chemical libraries.
| Feature | Role in Library Synthesis |
| Reactive Sulfonyl Chloride | Allows for facile reaction with a wide array of nucleophiles to create a diverse set of compounds. |
| Bromo and Fluoro Substituents | Provide additional sites for diversification through subsequent chemical transformations. |
| Trifunctional Nature | Enables the creation of libraries with a high degree of structural complexity and diversity. |
Generation of Diverse Compound Collections for Biological and Chemical Screening
This compound is a valuable reagent in the field of combinatorial chemistry and diversity-oriented synthesis, playing a important role in the generation of diverse compound libraries for biological and chemical screening. Its unique structural features, including the presence of two distinct halogen atoms and a reactive sulfonyl chloride group, allow for the synthesis of a wide array of structurally diverse molecules. This diversity is crucial for high-throughput screening efforts aimed at identifying novel bioactive compounds for drug discovery and agrochemical development.
The primary application of this compound in this context is as a scaffold or building block for the synthesis of sulfonamide libraries. The sulfonyl chloride moiety readily reacts with a wide range of primary and secondary amines to form stable sulfonamide linkages. By employing a diverse set of amine building blocks, chemists can rapidly generate large collections of novel sulfonamides, each with unique steric and electronic properties.
The strategic placement of the bromine and fluorine atoms on the benzene (B151609) ring offers additional opportunities for diversification. The bromine atom, for instance, can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents at this position, further expanding the chemical space of the resulting compound library. The fluorine atom, while generally less reactive in cross-coupling reactions, influences the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters for drug-like compounds.
The generation of compound libraries using this compound typically involves parallel synthesis techniques, where multiple reactions are carried out simultaneously in a spatially separated format, such as in microtiter plates. This high-throughput approach enables the rapid production of hundreds or even thousands of distinct compounds for screening.
Table 1: Exemplar Reaction Scheme for Sulfonamide Library Synthesis
| Reactant A | Reactant B (Amine) | Reaction Condition | Product (Sulfonamide) |
| This compound | R-NH₂ | Base (e.g., pyridine (B92270), triethylamine), Solvent (e.g., dichloromethane, acetonitrile) | 2-Bromo-6-fluoro-N-R-benzenesulfonamide |
This table illustrates a generalized reaction. The "R" group on the amine can be varied extensively to create a diverse library of sulfonamides.
Detailed Research Findings
For instance, studies on the synthesis of various biologically active sulfonamides often utilize substituted benzenesulfonyl chlorides as key starting materials. These studies demonstrate the robustness of the sulfonamide formation reaction and the ability to introduce diversity through the amine component. The presence of halogen substituents is often desired to modulate the biological activity and pharmacokinetic properties of the final compounds.
The value of such compound libraries lies in their potential to identify "hits" in biological screens. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and drug-like properties. The structural information gleaned from the initial screening of a diverse library is invaluable for guiding these optimization efforts. The diverse set of analogs generated from this compound provides a rich dataset for establishing structure-activity relationships (SAR), which are fundamental to modern drug discovery.
Advanced Spectroscopic and Computational Characterization of 2 Bromo 6 Fluorobenzenesulphonyl Chloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-6-fluorobenzenesulphonyl chloride, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three protons on the aromatic ring. Due to the asymmetrical substitution pattern, each proton is chemically unique and will produce a distinct signal. The electron-withdrawing nature of the bromo, fluoro, and sulfonyl chloride groups deshields the aromatic protons, causing their signals to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.
The splitting pattern of each signal is dictated by spin-spin coupling with neighboring protons and the fluorine atom:
H-4: This proton is coupled to two adjacent protons, H-3 and H-5. This would typically result in a triplet, assuming the coupling constants (³JHH) are similar (approximately 8.0 Hz).
H-5: This proton is coupled to the ortho proton H-4 (³JHH ≈ 8.0 Hz) and the ortho fluorine atom at position 6 (³JHF ≈ 8-10 Hz). This coupling will likely produce a doublet of doublets.
H-3: This proton is coupled to the ortho proton H-4 (³JHH ≈ 8.0 Hz) and the meta fluorine atom at position 6 (⁴JHF ≈ 5-7 Hz). This interaction is expected to result in a doublet of doublets.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~7.8 - 8.2 | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 8.0 ⁴J(H3-F6) ≈ 6.0 |
| H-4 | ~7.6 - 7.9 | Triplet (t) or dd | ³J(H4-H3) ≈ 8.0 ³J(H4-H5) ≈ 8.0 |
| H-5 | ~7.7 - 8.0 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8.0 ³J(H5-F6) ≈ 9.0 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.
The chemical shift of the fluorine signal is influenced by the electronic environment on the aromatic ring. The signal's multiplicity will be determined by its coupling to nearby protons. The fluorine at C-6 will couple to the ortho proton H-5 (³JHF ≈ 8-10 Hz) and the meta proton H-3 (⁴JHF ≈ 5-7 Hz). This will result in the fluorine signal appearing as a doublet of doublets. wikipedia.org
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-6 | -100 to -120 | Doublet of Doublets (dd) | ³J(F6-H5) ≈ 9.0 ⁴J(F6-H3) ≈ 6.0 |
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the benzene (B151609) ring. libretexts.orgpressbooks.pub The chemical shifts are influenced by the attached substituents and their electronic effects. libretexts.orgpressbooks.pub
Substituent-Bearing Carbons (C1, C2, C6): These quaternary carbons are generally weaker in intensity. The carbon attached to fluorine (C-6) will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF ≈ 240-260 Hz) and will be significantly shifted downfield. The carbons attached to bromine (C-2) and the sulfonyl chloride group (C-1) will also be deshielded.
Protonated Carbons (C3, C4, C5): These signals will be more intense. Their chemical shifts fall within the typical range for aromatic carbons (110-140 ppm), with their exact positions influenced by the cumulative effects of the substituents.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| C-1 (C-SO₂Cl) | 140 - 145 | Quaternary, weak intensity |
| C-2 (C-Br) | 120 - 125 | Quaternary, weak intensity |
| C-3 | 130 - 135 | Protonated, strong intensity |
| C-4 | 128 - 133 | Protonated, strong intensity |
| C-5 | 125 - 130 | Protonated, strong intensity |
| C-6 (C-F) | 158 - 163 | Quaternary, weak intensity, large ¹J(C-F) coupling |
While 1D NMR spectra provide foundational data, 2D NMR experiments are essential for unambiguous assignment and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, the COSY spectrum would show cross-peaks connecting H-3 to H-4 and H-4 to H-5, confirming the sequence of protons along the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. Cross-peaks would be observed between H-3/C-3, H-4/C-4, and H-5/C-5, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assigning quaternary carbons by showing correlations between protons and carbons over two to three bonds. Key expected correlations include:
H-3 correlating to C-1, C-2, and C-5.
H-5 correlating to C-1, C-4, and C-6.
These long-range correlations would confirm the substitution pattern of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the fluorine atom at C-6 and the proton at C-5, providing further evidence for their ortho relationship.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound, the mass spectrum is characterized by a distinctive molecular ion region due to the natural isotopic abundances of bromine and chlorine. chemguide.co.uk
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), an approximate 1:1 ratio.
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), an approximate 3:1 ratio.
This combination results in a characteristic cluster of peaks for the molecular ion [M]⁺: M⁺, [M+2]⁺, and [M+4]⁺. The [M+2]⁺ peak arises from the presence of one ⁸¹Br or one ³⁷Cl atom, while the [M+4]⁺ peak is from the presence of both ⁸¹Br and ³⁷Cl. The relative intensities of this cluster are a key diagnostic feature.
Common fragmentation pathways for benzenesulfonyl chlorides include the loss of the chlorine radical (M-35/37) and the loss of sulfur dioxide (SO₂). libretexts.orgmiamioh.edu
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value | Ion Identity | Description |
|---|---|---|
| 272/274/276 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClFO₂S]⁺ | Molecular ion cluster |
| 237/239 | [C₆H₃⁷⁹/⁸¹BrFSO₂]⁺ | Loss of Cl |
| 208/210/212 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClF]⁺ | Loss of SO₂ |
| 173/175 | [C₆H₃⁷⁹/⁸¹BrF]⁺ | Loss of SO₂Cl |
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). lcms.cz This precision allows for the determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the molecular formula can be confirmed. For this compound, HRMS provides the definitive confirmation of its elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
The theoretical monoisotopic mass of this compound (C₆H₃⁷⁹Br³⁵Cl¹⁹F¹⁶O₂³²S) is calculated to be 271.8712 Da. An experimental HRMS measurement matching this value would unequivocally confirm the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides critical insights into the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). While a specific MS/MS study for this compound is not available in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known behavior of aromatic sulfonyl chlorides and halogenated benzene derivatives. nih.govaaqr.orgcore.ac.uk
The primary fragmentation of aromatic sulfonyl compounds often involves the cleavage of the C-S bond or the S-Cl bond. A key fragmentation pathway observed for many aromatic sulfonamides and sulfonates is the neutral loss of sulfur dioxide (SO2, 64 Da). nih.govaaqr.org This extrusion is often promoted by electron-withdrawing groups on the aromatic ring, such as the bromine and fluorine atoms present in the title compound. nih.govresearchgate.net
A proposed fragmentation pathway for this compound would likely initiate from the molecular ion [M]•+. Subsequent fragmentation steps could include:
Loss of Chlorine Radical: Cleavage of the S-Cl bond to form the [M - Cl]+ ion. This is a common initial step for sulfonyl chlorides.
Loss of Sulfur Dioxide: Elimination of SO2 from the molecular ion or subsequent fragments, a characteristic rearrangement for aromatic sulfonyl compounds. nih.gov
Loss of Bromine Radical: Cleavage of the C-Br bond, which is typically weaker than the C-F bond.
Sequential Halogen Loss: Stepwise loss of the halogen atoms and the sulfonyl chloride group, leading to smaller aromatic fragments.
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens, aiding in their identification.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of this review, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this compound. nationalacademies.org
Crystal Packing and Intermolecular Interactions
Without experimental crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided.
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
Specific, experimentally determined bond lengths, bond angles, and dihedral angles are derived from X-ray crystallography. As no crystal structure has been reported, this data is not available. Theoretical values for these parameters can be obtained via computational chemistry, as discussed in section 5.5.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The vibrational modes of this compound can be predicted based on characteristic frequencies for sulfonyl chlorides and substituted aromatic systems. nih.gov
Characteristic Absorption Frequencies of the Sulfonyl Chloride and Halogenated Aromatic Ring
The key functional groups in this compound give rise to distinct and identifiable peaks in its vibrational spectra. The sulfonyl chloride group (-SO₂Cl) is characterized by strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds. The presence of electron-withdrawing fluorine and bromine atoms attached to the benzene ring influences the electronic structure and, consequently, the vibrational frequencies of the entire molecule. nih.gov
Below is a table of expected characteristic vibrational frequencies based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonyl Chloride (SO₂) | Asymmetric Stretch (νas) | 1370 - 1410 | Strong (IR) |
| Sulfonyl Chloride (SO₂) | Symmetric Stretch (νs) | 1170 - 1210 | Strong (IR) |
| Sulfur-Chlorine (S-Cl) | Stretch (ν) | 350 - 450 | Strong (Raman) |
| Aromatic C-C | In-plane Stretch | 1400 - 1600 | Medium-Strong |
| Aromatic C-H | Stretch (ν) | 3000 - 3100 | Medium-Weak |
| Carbon-Fluorine (C-F) | Stretch (ν) | 1200 - 1300 | Strong (IR) |
| Carbon-Bromine (C-Br) | Stretch (ν) | 500 - 650 | Medium-Strong |
Computational Chemistry: Theoretical Insights into Structure, Reactivity, and Properties
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights where such data is unavailable. semanticscholar.orgnih.govbeilstein-journals.org For this compound, DFT calculations could be employed to predict a range of molecular properties.
Standard theoretical approaches, such as using the B3LYP functional with a basis set like 6-311++G(d,p), can be utilized to perform a full geometry optimization of the molecule in the gas phase. nih.gov This would yield theoretical values for bond lengths, bond angles, and dihedral angles, providing a robust model of the molecule's three-dimensional structure in the absence of X-ray crystallographic data.
Furthermore, frequency calculations based on the optimized geometry can predict the theoretical vibrational (IR and Raman) spectra. nih.gov These calculated spectra are invaluable for assigning the experimentally observed vibrational bands to specific normal modes of the molecule. Comparing the computed frequencies with experimental data can confirm the molecular structure and provide a more complete understanding of its vibrational dynamics.
Beyond structural and spectroscopic properties, DFT calculations can also elucidate the electronic characteristics of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and charge transfer capabilities. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations would typically be employed to predict a range of properties. These include the optimization of its molecular geometry to determine bond lengths and angles, calculation of its vibrational frequencies to aid in the interpretation of infrared and Raman spectra, and determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
However, no specific studies applying DFT calculations to this compound were identified in the conducted search. Therefore, data tables of its calculated geometric parameters, vibrational frequencies, or electronic properties cannot be provided at this time.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable information about its conformational flexibility, allowing for the sampling of different spatial arrangements of its atoms. Furthermore, these simulations can be used to investigate intermolecular interactions, both between molecules of the compound itself and with other molecules, such as solvents. This information is crucial for understanding its behavior in different environments and its potential interactions with other chemical species.
The literature search did not yield any studies that have performed Molecular Dynamics simulations on this compound. As a result, there is no available data on its conformational dynamics or specific intermolecular interaction patterns from MD simulations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict its behavior in chemical reactions. For this compound, QSRR studies could be used to predict its reactivity in various reactions, such as nucleophilic substitution at the sulfonyl chloride group, based on its structural and electronic features.
No QSRR studies specifically focused on this compound were found during the comprehensive literature search. Consequently, there are no established models or data tables that correlate its structural features with its chemical reactivity.
Future Research Directions and Interdisciplinary Prospects
Exploration of Asymmetric Synthesis and Chiral Derivatization
The sulfonyl chloride functional group is well-established as a reactive handle for the derivatization of chiral molecules, such as amino acids and alcohols. In this context, 2-Bromo-6-fluorobenzenesulphonyl chloride represents a promising, yet underexplored, reagent for asymmetric synthesis and chiral derivatization. The reaction of this sulfonyl chloride with an enantiomerically pure compound creates a diastereomeric sulfonamide or sulfonate ester. The distinct physical properties of these diastereomers, imparted by the bulky and electron-withdrawing bromo- and fluoro-substituents, could facilitate their separation by standard chromatographic techniques like HPLC or gas chromatography.
This capability is crucial for determining the enantiomeric purity of chiral substances. While specific applications of this compound in this area are not yet documented, the principle is demonstrated by other sulfonyl chlorides used to create diastereomers for analytical separation. acs.orgnih.gov Future research could focus on developing analytical protocols using this reagent for the enantioselective separation and sensitive detection of chiral amines and alcohols, which are prevalent in pharmaceuticals and natural products. acs.org The synthesis of novel chiral sulfonimidoyl chlorides, which are valuable synthons for chiral S(VI) derivatives, also represents a promising avenue of exploration. researchgate.netacs.orgnih.gov
Green Chemistry Approaches for Sustainable Synthesis
Traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or multi-step processes that generate significant waste. mdpi.comnih.gov The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic routes. Future research into the synthesis of this compound should prioritize these approaches.
Promising green methodologies for sulfonyl chloride synthesis include:
Oxidative Chlorination: The use of reagents like a combination of H₂O₂ and SOCl₂ or bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts offers a more direct and atom-economical route from corresponding thiols or disulfides. organic-chemistry.orgorganic-chemistry.org These methods often proceed under milder conditions and avoid the use of highly corrosive acids.
Aqueous Synthesis: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. An aqueous process for preparing aryl sulfonyl chlorides from diazonium salts has been shown to be safer, scalable, and environmentally advantageous, as the product often precipitates directly from the reaction mixture. acs.orgresearchgate.net Adapting such a method for this compound could significantly reduce the environmental footprint of its production.
Photocatalysis: Emerging photocatalytic methods, which use light to drive chemical reactions, can provide highly selective and efficient pathways to sulfonyl chlorides from various thio-derivatives, minimizing the need for harsh chemical oxidants. nih.gov
The development of sustainable production methods for organosulfur compounds is a critical area of ongoing research. nih.govbritannica.comresearchgate.netmdpi.com
| Green Synthesis Strategy | Key Advantages | Potential Precursor for this compound |
| Aqueous Sandmeyer-type Reaction | Reduces organic solvent waste; improves safety and scalability. acs.orgresearchgate.net | 2-Bromo-6-fluoroaniline (B133542) |
| Oxidative Chlorination | Uses milder reagents (e.g., H₂O₂, NCS); can be a one-pot reaction. organic-chemistry.org | 2-Bromo-6-fluorothiophenol |
| Photocatalysis | High selectivity; avoids harsh chemical oxidants; uses light as a reagent. nih.gov | 2-Bromo-6-fluorothioacetate or related thio-derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers enhanced control over reaction parameters, improved safety, and greater efficiency. researchgate.net The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-suited for flow chemistry platforms. acs.orgrsc.orgresearchgate.netrsc.org This approach allows for precise temperature control of highly exothermic reactions and enables the safe handling of hazardous intermediates. rsc.org
Given that this compound is a valuable building block for creating libraries of compounds for drug discovery, its integration into automated synthesis platforms is a logical next step. enamine.net Automated systems can perform multi-step syntheses and purifications with high throughput, accelerating the discovery of new bioactive molecules. acs.orgresearchgate.net Future work could involve developing a robust, automated flow synthesis of this compound itself, followed by its use in an automated platform to generate a diverse library of sulfonamide derivatives for biological screening. mdpi.comresearchgate.net
Bioorthogonal Chemistry Applications and Chemical Biology Probes
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov Sulfonyl-containing functional groups are emerging as important tools in this field. rsc.org While sulfonyl fluorides are more commonly used as reactive probes for labeling proteins on specific amino acid residues like serine, threonine, or lysine, the analogous reactivity of sulfonyl chlorides suggests potential applications. enamine.netnih.govenamine.net
The classic reagent dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-known fluorescent probe used to label amines in proteins. nih.gov By analogy, this compound could serve as a scaffold for novel chemical biology probes. Future research could focus on:
Developing Fluorogenic Probes: By incorporating a fluorophore into the structure, or by designing the molecule so that it becomes fluorescent upon reaction with a biological target, derivatives of this compound could be used for imaging and sensing applications in cells. nih.gov
Covalent Inhibitor Scaffolding: The sulfonyl chloride group can react covalently with nucleophilic residues in protein active sites. This property could be exploited to design targeted covalent inhibitors for enzymes, where the 2-bromo-6-fluorophenyl group provides specific interactions to guide the inhibitor to its target.
Sulfur-Triazole Exchange (SuTEx) Chemistry: Recent advances in sulfur-triazole exchange (SuTEx) chemistry, which utilizes electrophilic sulfonyl triazoles derived from sulfonyl chlorides, open new avenues for chemoproteomic profiling and mapping protein interactions in live cells. rsc.org This highlights the potential for derivatives of this compound to be adapted for these advanced chemical biology applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluorobenzenesulphonyl chloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically begins with halogenated benzenesulfonyl chloride derivatives. For bromo-fluoro variants, bromination or fluorination of precursor aromatic rings is critical. For example, sulfonation of 2-bromo-6-fluorobenzene using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulphonyl chloride. Purification via recrystallization in non-polar solvents (e.g., hexane) improves yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorosulfonic acid and reaction time (typically 4–6 hours) to minimize byproducts like sulfonic acids. Anhydrous conditions prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR identifies fluorine environments (δ ~ -110 ppm for meta-F), while NMR resolves aromatic protons (J coupling ~8–10 Hz for ortho-Br/F). NMR confirms sulfonyl group attachment (C-SOCl ~140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks at m/z 272.89 (M) and isotopic patterns for Br/F .
- IR : Strong S=O stretches near 1370 cm and 1170 cm confirm sulphonyl chloride functionality .
Q. What safety protocols are essential when handling this compound?
- PPE : Use impervious nitrile gloves, sealed goggles, and acid-resistant lab coats. Respirators with organic vapor cartridges are required in poorly ventilated areas .
- First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate solution. Eye exposure requires 15-minute flushing with saline. Store in airtight containers under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How does the electronic interplay between bromine and fluorine substituents influence nucleophilic substitution reactions of this compound?
- Mechanistic Insight : The electron-withdrawing sulfonyl group activates the ring for nucleophilic attack, while meta-fluorine directs substitution to the para position relative to Br. Bromine’s steric hindrance slows kinetics; DFT studies suggest transition states favor SNAr mechanisms over free radical pathways .
- Experimental Design : Compare reaction rates with/without Lewis acid catalysts (e.g., AlCl) in DMF. Monitor intermediates via in-situ NMR .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Hydrolysis Sensitivity : Degrades rapidly in aqueous media (t <1 hour at pH 7). In acidic conditions (pH <2), stability improves (t ~24 hours). Store at -20°C under argon to prevent decomposition .
- Thermal Stability : DSC analysis shows exothermic decomposition above 150°C. Avoid reflux in polar aprotic solvents above 100°C .
Q. How can researchers resolve contradictions in reported HPLC purity data for this compound?
- Method Calibration : Use a C18 column with acetonitrile/water (70:30) mobile phase. Validate against certified reference materials (e.g., NIST-traceable standards). Discrepancies often arise from column aging or detector wavelength misalignment (optimal λ = 254 nm) .
- Impurity Profiling : Identify hydrolyzed byproducts (e.g., sulfonic acids) via LC-MS. Pre-column derivatization with diazomethane enhances detection limits .
Q. What strategies mitigate conflicting spectral data in structural elucidation studies?
- Cross-Validation : Combine NMR with X-ray crystallography (if crystalline). For amorphous samples, 2D NOESY confirms spatial proximity of Br and F substituents .
- Error Sources : Contradictions may arise from solvent polarity (e.g., DMSO-d vs. CDCl) or paramagnetic impurities. Pre-purify via silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
